N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine
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Overview
Description
- Its chemical formula is C₁₄H₁₉N , and its molecular weight is approximately 201.30 g/mol .
- The compound features a bicyclo[2.2.1]heptane ring system with a methylphenyl group attached to the nitrogen atom.
N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine: , is a bicyclic amine compound.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. it is likely that chemists would employ strategies involving ring-closure reactions or reductive amination to synthesize it.
- Further research would be needed to uncover detailed synthetic procedures.
Chemical Reactions Analysis
Reactivity: As an amine, it can participate in various chemical reactions.
Potential Reactions:
Common Reagents and Conditions: These would depend on the specific reaction type, but typical reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., alkyl halides).
Major Products: The exact products would vary based on reaction conditions and substituents.
Scientific Research Applications
Neurodegenerative Disorders: Given its structural similarity to memantine (an FDA-approved NMDA receptor antagonist for Alzheimer’s disease), research may explore its potential in treating neurodegenerative disorders .
Glutamate-Related Disorders: Investigating its effects on glutamate receptors could provide insights into glutamate-dependent diseases.
Other Applications: Further studies might reveal applications in other fields, such as medicinal chemistry or industry.
Mechanism of Action
NMDA Receptor Antagonism: Like memantine, it likely acts as an uncompetitive antagonist at NMDA receptors, modulating glutamate signaling.
Molecular Targets: It binds to the phencyclidine (PCP) binding site on NMDA receptors.
Pathways Involved: By blocking NMDA receptors, it may regulate calcium influx and excitotoxicity.
Comparison with Similar Compounds
Uniqueness: Its bicyclo[2.2.1]heptane scaffold sets it apart from other NMDA receptor antagonists.
Similar Compounds: While detailed comparisons are scarce, related compounds include memantine, ketamine, and other NMDA receptor modulators.
Properties
Molecular Formula |
C14H19N |
---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-(4-methylphenyl)bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C14H19N/c1-10-2-6-13(7-3-10)15-14-9-11-4-5-12(14)8-11/h2-3,6-7,11-12,14-15H,4-5,8-9H2,1H3 |
InChI Key |
ZMDAOFDCVYJFBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CC3CCC2C3 |
Origin of Product |
United States |
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